molecular formula C14H18FN3O4 B2560200 Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate CAS No. 2034253-66-0

Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

Cat. No.: B2560200
CAS No.: 2034253-66-0
M. Wt: 311.313
InChI Key: FBSLIBLWSDAPJW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a fluoropyrimidine moiety, and an ester functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the fluoropyrimidine derivative. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with a suitable nucleophile to introduce the pyrrolidine ring . The resulting intermediate is then reacted with ethyl 4-oxobutanoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
  • (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Uniqueness

The presence of the ester group, fluoropyrimidine moiety, and pyrrolidine ring allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4/c1-2-21-13(20)4-3-12(19)18-6-5-11(9-18)22-14-16-7-10(15)8-17-14/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSLIBLWSDAPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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